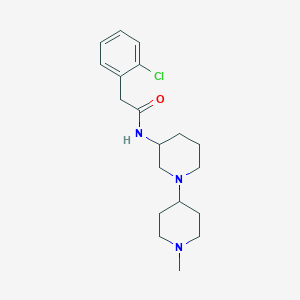![molecular formula C17H10Cl2N2O3S B6107578 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3,4-dichlorobenzoate](/img/structure/B6107578.png)
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3,4-dichlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3,4-dichlorobenzoate, also known as TDZ, is a synthetic compound that belongs to the thiazolidinone family. It has been widely used in scientific research due to its unique chemical and biological properties. In
作用机制
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3,4-dichlorobenzoate exerts its biological effects through various mechanisms. One of the main mechanisms is the inhibition of cytokinin oxidase, which leads to an increase in cytokinin levels. Cytokinins are plant hormones that regulate cell division and differentiation. By increasing cytokinin levels, this compound promotes cell proliferation and differentiation, which is essential for somatic embryogenesis.
This compound also induces apoptosis in cancer cells by activating the caspase cascade. Caspases are a family of proteases that play a crucial role in the execution of apoptosis. This compound has been shown to activate caspases 3, 8, and 9, leading to the cleavage of various cellular proteins and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In plants, this compound promotes somatic embryogenesis by inducing cell proliferation and differentiation. It also affects the expression of various genes involved in plant development and stress response.
In cancer cells, this compound induces apoptosis by activating the caspase cascade. It also affects the expression of various genes involved in cell cycle regulation and DNA repair.
实验室实验的优点和局限性
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3,4-dichlorobenzoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It also has a wide range of applications in plant tissue culture and cancer research.
However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It also has a short half-life, which means it needs to be used quickly after synthesis.
未来方向
There are several future directions for research on 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3,4-dichlorobenzoate. One direction is the development of new cancer drugs based on this compound. By understanding the mechanism of action of this compound, researchers can design more potent and selective drugs that target cancer cells.
Another direction is the use of this compound in plant breeding and genetic engineering. By optimizing the conditions for somatic embryogenesis, researchers can develop new plant varieties with desirable traits.
Conclusion:
This compound is a synthetic compound that has been widely used in scientific research due to its unique chemical and biological properties. It has applications in plant tissue culture, cancer research, and other fields. By understanding the synthesis method, mechanism of action, and biochemical and physiological effects of this compound, researchers can develop new drugs and improve plant breeding and genetic engineering.
合成方法
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3,4-dichlorobenzoate can be synthesized using a variety of methods. One of the most common methods is the reaction between 4-aminobenzaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting intermediate is then reacted with 3,4-dichlorobenzoyl chloride to yield this compound. This method has been optimized to achieve high yields and purity.
科学研究应用
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3,4-dichlorobenzoate has been extensively studied for its various scientific research applications. One of the most notable applications is its use as a plant growth regulator. This compound has been shown to induce somatic embryogenesis in various plant species, making it a valuable tool for plant tissue culture and genetic engineering.
This compound has also been studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer drugs. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.
属性
IUPAC Name |
[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 3,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O3S/c18-12-6-3-10(8-13(12)19)16(23)24-11-4-1-9(2-5-11)7-14-15(22)21-17(20)25-14/h1-8H,(H2,20,21,22)/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEATWJGWIBXSAY-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)OC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)OC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl N-({1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)-N-methylglycinate](/img/structure/B6107503.png)
![N,2-dimethyl-5-[6-(3-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B6107506.png)
![5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6107513.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide](/img/structure/B6107522.png)

![4-[(4-hydroxy-3-iodo-5-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B6107538.png)
![2-{[1-(4-chlorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6107552.png)
![2,6-dimethyl-8-{[3-(2-methyl-1H-imidazol-1-yl)propyl]amino}-2-octanol](/img/structure/B6107557.png)
![2-amino-7-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6107566.png)
![3-[(4-bromobenzoyl)amino]phenyl 4-nitrobenzoate](/img/structure/B6107573.png)
![2-{4-[(4-methyl-1-phthalazinyl)amino]phenyl}acetamide](/img/structure/B6107580.png)
![(3-(2-fluorobenzyl)-1-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6107588.png)
![3-[2-(3-fluorophenyl)ethyl]-1-(3-furoyl)piperidine](/img/structure/B6107598.png)
![2-[4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6107609.png)